Boc-L-beta-Homoglutamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

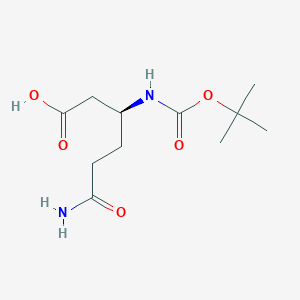

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375930 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-06-0 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Non-canonical Amino Acids

An In-depth Technical Guide to Boc-L-beta-Homoglutamine (CAS: 336182-06-0)

In the landscape of modern drug discovery and peptide chemistry, the pursuit of enhanced therapeutic profiles is paramount. Standard peptides, while exhibiting high specificity, are often hampered by poor metabolic stability and low bioavailability. This guide focuses on this compound, a non-canonical amino acid derivative that serves as a powerful tool for overcoming these limitations. As a β-amino acid, its structure features an additional carbon in the backbone compared to its α-amino acid counterpart, a seemingly subtle modification that imparts profound changes in the resulting peptide's conformation and proteolytic resistance.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility, enabling its seamless integration into synthetic peptides via well-established chemical strategies, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of advanced peptidomimetics.

Physicochemical and Structural Characteristics

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, compiled from supplier data and public chemical databases.[3][5]

| Property | Value | Source(s) |

| CAS Number | 336182-06-0 | [3][6] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [3][7] |

| Molecular Weight | 260.29 g/mol | [3][5] |

| IUPAC Name | (3S)-6-amino-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoic acid | [5] |

| Synonyms | Nβ-Boc-L-β-homoglutamine, Boc-L-β-HomoGln-OH, (S)-3-(Boc-amino)adipic acid 6-amide | [3][5][8] |

| Appearance | White to off-white powder | [3][8] |

| Purity | ≥98% (NMR, TLC) | [3] |

| Optical Rotation | [α]D²⁵ = -6 ± 1° (c=1 in EtOH) | [3][8] |

| Storage Conditions | Store at 0-8°C | [3][8] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)O | [5] |

| InChI Key | DAUHTFNYHSOVRQ-ZETCQYMHSA-N | [5] |

The Role of β-Amino Acids in Peptidomimetic Design

The incorporation of β-amino acids like this compound is a cornerstone of peptidomimetic design.[2] Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1] The extended carbon backbone of β-amino acids fundamentally alters the resulting peptide's secondary structure, leading to the formation of unique helical and sheet-like structures not accessible to α-peptides.[9][10]

This structural perturbation provides two key advantages:

-

Enhanced Proteolytic Stability : Natural proteases are highly specific for peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes, significantly increasing their biological half-life.[2][11]

-

Conformational Control : The ability to form stable, predictable secondary structures allows for the precise positioning of side chains.[12] This is critical for designing molecules that can bind to biological targets like receptors or enzymes with high affinity and specificity.[12][13]

By strategically placing this compound within a sequence, chemists can fine-tune the resulting molecule's structure and stability to achieve desired therapeutic outcomes, such as increased potency and reduced toxicity.[11]

Experimental Protocol: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group makes this amino acid derivative perfectly suited for Boc-SPPS, a methodology first developed by Bruce Merrifield.[4] The following is a generalized, self-validating protocol for the incorporation of a single this compound residue onto a growing peptide chain attached to a solid support (resin).

Rationale: The protocol relies on the differential acid lability of the N-terminal Boc group (temporary) and the side-chain protecting groups/resin linkage (more stable). The Boc group is removed with trifluoroacetic acid (TFA), while final cleavage from the resin requires a stronger acid like hydrogen fluoride (HF).[14][15]

Step 1: Resin Preparation & Swelling

-

Action: Place the peptide-resin from the previous coupling cycle into a reaction vessel. Wash with Dichloromethane (DCM) for 5-10 minutes.

-

Causality: Swelling the resin ensures that all reactive sites are accessible to reagents, maximizing reaction efficiency. DCM is a common solvent for this purpose.

Step 2: N-terminal Boc Deprotection

-

Action: Treat the swollen resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[15]

-

Causality: TFA is sufficiently acidic to cleave the acid-labile Boc group, exposing the free amine of the N-terminal residue. The resulting ammonium trifluoroacetate salt is formed.[4]

Step 3: Washing

-

Action: Drain the deprotection solution and wash the resin multiple times with DCM followed by Isopropanol (IPA) and then DCM again.

-

Causality: This step is critical to completely remove residual TFA and the cleaved t-butyl carbocation byproducts, which could interfere with the subsequent coupling step.

Step 4: Neutralization

-

Action: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash again with DCM.

-

Causality: The N-terminal ammonium salt must be neutralized to the free amine to make it nucleophilic for the next coupling reaction. DIPEA is a non-nucleophilic base commonly used for this purpose.[4]

Step 5: Amino Acid Activation and Coupling

-

Action: In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU/HATU (3-4 equivalents) in a solvent like N,N-Dimethylformamide (DMF). Add DIPEA (6-8 equivalents) to begin activation. Immediately add this solution to the neutralized peptide-resin.

-

Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive ester (e.g., an O-acylisourea derivative with HBTU). This activated species rapidly reacts with the free N-terminal amine on the resin to form a new peptide bond. This "in-situ" neutralization and coupling is a hallmark of modern, rapid Boc chemistry, which minimizes peptide aggregation.[4][16]

Step 6: Post-Coupling Wash

-

Action: After 1-2 hours, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Causality: Removes excess reagents and reaction byproducts.

Step 7: Cycle Repetition or Final Cleavage

-

Action: To add more amino acids, return to Step 2. If the synthesis is complete, proceed to the final cleavage and deprotection of side-chain protecting groups, typically using a strong acid like HF.

-

Causality: The entire cycle is repeated to build the peptide sequence one residue at a time.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Applications in Drug Development and Research

The unique properties conferred by this compound make it a valuable building block in several research areas:

-

Drug Development : It is a crucial component in the synthesis of novel pharmaceuticals.[3][8] By replacing a natural glutamine residue, researchers can design peptide-based drugs that target specific enzymes or proteins with enhanced stability and efficacy.[3]

-

Targeted Therapies : The precise structural control offered by β-amino acids facilitates the development of peptides for targeted therapies, potentially leading to treatments with fewer side effects.[3]

-

Biotechnology : In the production of biopharmaceuticals, incorporating such modified amino acids can lead to recombinant proteins with improved therapeutic properties.[3]

-

Neuroscience Research : The compound is also valuable in studies of neurotransmitter pathways, contributing to a better understanding of neurological disorders and the development of potential treatments.[3][8]

References

- 1. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. wjarr.com [wjarr.com]

- 10. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-L-beta-Homoglutamine: Properties, Synthesis, and Application

Introduction: The Significance of Non-canonical Amino Acids in Modern Drug Discovery

In the landscape of peptide chemistry and pharmaceutical development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolset to modulate the pharmacological properties of peptide-based therapeutics, enhancing metabolic stability, receptor selectivity, and bioavailability. Among these, beta-amino acids, distinguished by the one-carbon homologation of their alpha-amino acid counterparts, have garnered significant attention.[1]

This guide provides an in-depth technical overview of Boc-L-beta-Homoglutamine (Nα-tert-butyloxycarbonyl-L-beta-homoglutamine), a crucial derivative used in the synthesis of complex peptides and peptidomimetics.[2][3] We will explore its fundamental physicochemical properties, present a detailed, scientifically-grounded representative synthetic pathway, and discuss its applications for researchers, chemists, and drug development professionals. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Section 1: Core Physicochemical Properties and Molecular Structure

This compound is a chiral, N-terminally protected amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) group renders the primary amine nucleophile inert, enabling its use in controlled, stepwise peptide synthesis.[2][4] Its structure, featuring an additional methylene group in the backbone compared to standard proteinogenic amino acids, imparts unique conformational constraints on resulting peptides.

Below is the molecular structure of this compound:

Caption: 2D representation of this compound.

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-(aminocarbonyl)pentanoic acid | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [1][2][5] |

| Molecular Weight | 260.29 g/mol | [1][2][5][6] |

| Monoisotopic Mass | 260.13722174 Da | [1] |

| CAS Number | 336182-06-0 | [1][2][7] |

| Appearance | White to off-white powder | [2][4] |

| Purity | ≥98% (typically by NMR or HPLC) | [2][4] |

| Optical Rotation | [α]²⁵/D = -6 ± 1° (c=1 in EtOH) | [2][4] |

| Storage | 0-8°C, desiccated | [2][4] |

Section 2: The Boc Protecting Group: A Strategic Choice

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, particularly for peptide chemistry.[3][8] Its utility stems from a crucial balance of stability and controlled lability.

Causality Behind Its Use:

-

Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness is critical as it allows for selective chemical modifications at other sites of the molecule, such as the C-terminus or side chains, without premature deprotection of the N-terminal amine.[9]

-

Orthogonality: It is stable to catalytic hydrogenation, a common method for removing other protecting groups like benzyloxycarbonyl (Cbz), providing essential strategic flexibility in complex multi-step syntheses.[9]

-

Acid Lability: The key to its strategic value is its facile cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This deprotection reaction proceeds through a stable tertiary carbocation intermediate, which then fragments into gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[9]

This "on/off" switching capability is fundamental to stepwise peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS).

Caption: General workflow for Boc protection and deprotection cycles.

Section 3: A Representative Synthetic Pathway for this compound

The proposed synthesis involves three key stages:

-

Boc-Protection and Cyclization of L-Glutamine: Formation of a cyclic imide intermediate, (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione.

-

Regioselective Ring Opening: Hydrolysis of the less sterically hindered amide bond to yield the linear L-beta-Homoglutamine backbone.

-

Final Purification: Isolation and characterization of the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

PART A: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione

-

Rationale: This initial step mirrors a procedure for creating the core piperidine-2,6-dione structure from L-Glutamine.[10] First, the alpha-amino group is protected with Boc anhydride. The subsequent cyclization is an intramolecular condensation between the side-chain amide and the C-terminal carboxylic acid, forming the stable six-membered ring.

-

Methodology:

-

Dissolution: Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (2.0 eq).

-

Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup & Isolation: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product (N-Boc-L-Glutamine) with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude N-Boc-L-Glutamine in anhydrous tetrahydrofuran (THF). Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir at room temperature for 24 hours.

-

Purification: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the residue via silica gel column chromatography to yield the cyclic intermediate.

-

PART B: Synthesis of this compound via Ring Opening

-

Rationale: This is the critical step. The cyclic imide has two amide bonds. The target product is formed by cleaving the bond between the C6 carbonyl and the ring nitrogen, which is generally less sterically hindered than the C2 carbonyl adjacent to the bulky Boc-protected amine. Controlled hydrolysis using a mild base at low temperatures favors this regioselectivity.

-

Methodology:

-

Dissolution: Dissolve the cyclic intermediate from Part A (1.0 eq) in a 1:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0°C. Add a solution of lithium hydroxide (LiOH, 1.05 eq) in water dropwise over 1 hour. Monitor the reaction closely by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by acidifying to pH ~5-6 with a saturated solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield pure this compound.

-

Section 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key expected signals in ¹H NMR include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the backbone methylene and methine protons, and distinct signals for the amide and carboxylic acid protons. Purity can be assessed at ≥98% by integrating the product signals against a known internal standard.[2][4]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity. The sample is run on a chiral stationary phase, and the retention time is compared against a racemic or D-enantiomer standard to ensure the desired L-configuration is present in high enantiomeric excess (>99%).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₁H₂₀N₂O₅ would be approximately 261.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the bulk stereochemistry of the sample, which should match the literature value ([α]²⁵/D = -6 ± 1° in ethanol).[2][4]

Caption: Standard analytical workflow for quality control.

Section 5: Applications in Research and Drug Development

This compound is not an end-product but a critical intermediate. Its value lies in its application as a specialized building block.

-

Peptidomimetics and Metabolic Stability: Peptides constructed with beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are typically specific to alpha-amino acid linkages. This increased metabolic stability is a highly desirable attribute for therapeutic peptides, potentially leading to longer in vivo half-lives.

-

Conformational Control: The introduction of a beta-homoglutamine residue can induce unique secondary structures, such as helices and turns, that differ from those formed by alpha-peptides. This allows researchers to design peptides with specific three-dimensional shapes to optimize binding to biological targets like receptors or enzymes.[11]

-

Drug Design and Targeted Therapies: As a glutamine analog, it can be incorporated into peptide sequences designed to target biological pathways where glutamine plays a key role.[3] This includes applications in neuroscience research and the development of targeted cancer therapeutics.[3] The side-chain amide provides a crucial hydrogen bonding point for molecular recognition at the target interface.

Conclusion

This compound represents a sophisticated and valuable tool for the modern medicinal chemist. Its core utility, derived from the strategic combination of a conformationally unique beta-amino acid backbone and the robust, yet labile, Boc protecting group, enables the synthesis of novel peptides with enhanced therapeutic potential. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for its effective application in advancing the frontiers of drug discovery and development.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 11. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

An In-depth Technical Guide to Boc-L-beta-Homoglutamine: Structure, Synthesis, and Applications

<_-33_22_2025_02_10_13_40_40>

Abstract

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-beta-homoglutamine (Boc-L-beta-Homoglutamine), a crucial amino acid derivative in modern peptide chemistry and drug discovery. We will delve into its detailed chemical structure, physicochemical properties, validated synthesis and purification protocols, and its significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile building block.

Introduction: The Significance of Beta-Amino Acids and the Role of the Boc Protecting Group

In the landscape of peptidomimetics and drug design, beta-amino acids have emerged as powerful tools for creating novel structures with enhanced biological activity and stability. Unlike their alpha-amino acid counterparts, the inclusion of beta-amino acids into a peptide backbone introduces a longer carbon chain, altering the conformational properties and proteolytic resistance of the resulting peptide. This compound is a prime example of such a modified amino acid, offering a unique side chain functionality.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][2] Its stability under a wide range of conditions and its facile removal with mild acids make it an ideal choice for protecting the α-amino group during peptide chain elongation.[2][3] This allows for controlled, sequential addition of amino acids, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity.[2] this compound, with its protected beta-amino group, serves as a key building block for creating complex peptides with specific biological activities.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic Acid | [5] |

| Synonyms | Boc-L-β-HomoGln-OH, (S-3-(Boc-amino)adipic acid 6-amide | [4][6] |

| CAS Number | 336182-06-0 | [6][7][8][9][10] |

| Molecular Formula | C11H20N2O5 | [6][7][9][10] |

| Molecular Weight | 260.29 g/mol | [6][7][9][10] |

| Appearance | White to off-white powder | [4][6] |

| Purity | ≥ 98% (by NMR) | [4][6] |

| Optical Rotation | [a]D25 = -6 ± 1° (c=1 in EtOH) | [4][6] |

| Storage Conditions | 0-8°C | [4][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route, starting from the readily available L-glutamic acid.[11] The rationale behind each step is provided to offer a deeper understanding of the process.

Synthesis Workflow

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Experimental Protocol

-

Protection of L-Glutamic Acid: The synthesis commences with the protection of the α-amino and α-carboxyl groups of L-glutamic acid. A common method involves the formation of a multivalent metal complex, such as a copper complex, which selectively blocks these functional groups from participating in subsequent reactions.[12] This is a critical step to direct the reaction to the side-chain carboxyl group.

-

Side-Chain Carboxyl Activation: The γ-carboxyl group of the protected glutamic acid is then activated to facilitate amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are frequently employed for this purpose.[12] The choice of activating agent is crucial for achieving high coupling efficiency and minimizing side reactions.

-

Amidation (Ammonolysis): The activated carboxyl group is reacted with ammonia to form the corresponding amide, yielding the protected glutamine derivative.[12] This step introduces the amide functionality characteristic of glutamine.

-

Selective Deprotection: The protecting groups from the α-amino and α-carboxyl functions are then selectively removed, unmasking these groups for the subsequent Boc protection step. The choice of deprotection conditions depends on the initial protecting groups used.

-

Boc Protection of the β-Amino Group: The free β-amino group is then protected with the tert-butyloxycarbonyl (Boc) group. Reagents like di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) in the presence of a suitable base are effective for this transformation.[13] This step is the cornerstone of the synthesis, yielding the final product.

-

Purification: The crude this compound is purified using column chromatography on silica gel. The choice of solvent system is optimized to achieve efficient separation of the product from any unreacted starting materials or byproducts.

-

Quality Control and Characterization: The purity and identity of the final product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically required for applications in peptide synthesis.[4][6]

Applications in Research and Development

This compound is a valuable reagent with diverse applications in the fields of peptide synthesis, drug development, and biotechnology.[6]

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[4] Its incorporation into a peptide chain introduces a unique structural motif that can influence the peptide's conformation and biological activity. The Boc protecting group allows for its seamless integration into standard Boc-SPPS protocols.[14][15]

Caption: Incorporation of this compound in SPPS.

Drug Development

In the pharmaceutical industry, this compound is instrumental in the design of novel drug candidates.[6] The introduction of the β-homoglutamine residue can lead to peptides with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better membrane permeability.[16] This makes it a valuable tool in the development of targeted therapies where precise modification of peptide sequences can lead to improved efficacy and reduced side effects.[6]

Biotechnology and Material Science

Beyond peptide synthesis, this compound finds applications in biotechnology for the production of recombinant proteins and biopharmaceuticals.[6] Furthermore, its unique structure is being explored in material science for creating novel biomaterials with enhanced biocompatibility for applications such as medical devices.[16]

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis in providing tools for advancing life sciences. Its unique structure, enabled by the strategic use of the Boc protecting group, offers researchers a versatile building block for the creation of novel peptides and peptidomimetics with tailored properties. A thorough understanding of its synthesis, purification, and physicochemical characteristics, as detailed in this guide, is essential for its effective utilization in the laboratory. As the fields of drug discovery and biotechnology continue to evolve, the demand for such specialized amino acid derivatives is poised to grow, further solidifying the importance of this compound in the scientific landscape.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. Glutamic acid - Wikipedia [en.wikipedia.org]

- 12. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. chempep.com [chempep.com]

- 16. chemimpex.com [chemimpex.com]

Boc-L-beta-Homoglutamine solubility data

An In-Depth Technical Guide to the Solubility of Boc-L-beta-Homoglutamine

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial non-canonical amino acid derivative utilized in the synthesis of specialized peptides and peptidomimetics. Its solubility characteristics are a critical determinant of its utility in synthetic protocols, directly impacting reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. It outlines the physicochemical properties influencing its solubility, presents a detailed, field-proven protocol for its empirical determination, and discusses the implications of these findings for drug development and peptide synthesis.

Introduction: The Synthetic Imperative of Solubility

In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, the solubility of protected amino acid building blocks is paramount.[1][2] Inadequate solubility of a reagent like this compound can lead to significant challenges, including incomplete coupling reactions, difficult purification, and ultimately, compromised peptide purity and yield. The tert-butyloxycarbonyl (Boc) protecting group, while essential for selective N-terminal protection, imparts a significant hydrophobic character to the amino acid.[3][4] This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to understand, measure, and optimize the solubility of this compound for successful synthetic outcomes.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. For this compound, the interplay between its polar functional groups and the nonpolar Boc group dictates its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [5][6][7][8] |

| Molecular Weight | 260.29 g/mol | [5][6][7][8] |

| Appearance | White to off-white powder | [6][9] |

| XLogP3 | -0.3 | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

The presence of a free carboxylic acid, a primary amide, and a carbamate linkage provides hydrophilic character, while the tert-butyl group of the Boc protector is distinctly hydrophobic. This amphipathic nature suggests that solubility will be highly dependent on the solvent's polarity. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic organic solvents and limited solubility in water.[2][3][4]

Theoretical Framework for Solubility

The solubility of this compound can be understood through the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amide, and N-H of the carbamate. However, the nonpolar tert-butyl group can disrupt the solvent's hydrogen-bonding network, leading to lower solubility. A supplier-provided optical rotation value in ethanol ([a]D25 = - 6 ± 1° where C=1) indicates that it does have some solubility in this solvent.[6][9]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective at solvating polar molecules but do not have hydrogen bond-donating capabilities. They are generally excellent solvents for Boc-protected amino acids, as they can interact favorably with the polar functional groups without being disrupted by the hydrophobic Boc group.[1]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents are unlikely to be effective due to their inability to solvate the polar regions of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common solvent in peptide synthesis and is often effective at dissolving Boc-protected amino acids.[1][3]

The logical relationship for selecting an appropriate solvent system can be visualized as follows:

Caption: Solvent selection logic based on solute polarity.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurements.

Materials and Equipment

-

This compound (purity ≥98%)

-

Analytical balance (±0.01 mg)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Solvents of interest (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, DCM)

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved particulates.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Expected Solubility Profile and Data Interpretation

While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the properties of similar compounds.[3][4] This table serves as a template for researchers to populate with their empirically determined data.

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 10.2 | Low | [To be determined by user] |

| Methanol | 5.1 | Moderate | [To be determined by user] |

| Ethanol | 4.3 | Moderate | [To be determined by user] |

| Dichloromethane (DCM) | 3.1 | High | [To be determined by user] |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | [To be determined by user] |

| Acetonitrile | 5.8 | High | [To be determined by user] |

| Ethyl Acetate | 4.4 | High | [To be determined by user] |

| Hexane | 0.1 | Very Low | [To be determined by user] |

Interpretation: High solubility in solvents like DMF and DCM is anticipated, making them excellent choices for reaction media in peptide synthesis.[1][3] The moderate solubility in alcohols may be sufficient for certain applications, while the low aqueous solubility confirms the hydrophobic nature imparted by the Boc group.[2][4]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and quantifying the solubility of this compound. By leveraging the provided theoretical background and the detailed experimental protocol, researchers in drug development and synthetic chemistry can make informed decisions regarding solvent selection, reaction optimization, and purification strategies. The empirical determination of these solubility data is a critical step in the successful application of this valuable synthetic building block. Future work should focus on investigating the impact of pH and temperature on aqueous solubility, which is particularly relevant for downstream bioprocessing and formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. Protecting Amino Acids Supplier [cds-bsx.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. usbio.net [usbio.net]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Activity of β-Homoglutamine Peptides: From Synthesis to Therapeutic Potential

Executive Summary

The landscape of peptide therapeutics is undergoing a paradigm shift, moving beyond the canonical alpha-amino acids to explore novel scaffolds that offer enhanced stability and unique biological activities. Among these, peptides incorporating beta-amino acids (β-peptides) have emerged as a promising class of foldamers. This guide provides a comprehensive technical overview of peptides containing β³-homoglutamine (β³-hGln), a specific β-amino acid that imparts critical structural and functional properties. We delve into the synthetic nuances, conformational behavior, and diverse biological activities of β³-hGln peptides, highlighting their exceptional resistance to proteolysis and their ability to modulate challenging drug targets like protein-protein interactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the exploration and application of this exciting peptide subclass.

The Strategic Advantage of β-Amino Acids in Peptide Therapeutics

Conventional peptides composed of α-amino acids are often hampered in therapeutic development by their rapid degradation by endogenous proteases.[1] The incorporation of β-amino acids, which feature an additional carbon atom in their backbone, fundamentally alters the peptide structure, rendering them resistant to enzymatic cleavage.[2][3] This enhanced proteolytic stability is a cornerstone advantage, significantly improving pharmacokinetic profiles.

Beyond stability, the elongated backbone of β-peptides allows them to adopt unique, stable secondary structures, such as the 14-helix, even in short sequences.[4][2][5] This structural pre-organization is critical for mimicking the bioactive conformations of α-peptides and for presenting side chains in precise spatial arrangements to interact with biological targets.[1][6] β³-homoglutamine, with its polar side chain capable of forming hydrogen bonds, is particularly valuable for designing peptides that can engage in specific molecular recognition events, such as inhibiting protein-protein interactions (PPIs) or assembling into higher-order structures.[7]

Caption: Logical relationship of β-peptide advantages.

Synthesis and Structural Characterization

Solid-Phase Peptide Synthesis (SPPS) of β³-hGln Peptides

The synthesis of peptides containing β³-hGln is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9][10] The core principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][11][12]

Causality Behind Experimental Choices:

-

Resin Selection: A Rink Amide resin is often chosen for synthesizing C-terminally amidated peptides, which frequently show improved stability and solubility. The linker's acid lability ensures the peptide can be cleaved under conditions that also remove side-chain protecting groups.[13]

-

Coupling Reagents: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is a robust choice for amide bond formation. HBTU acts as an activating agent for the carboxylic acid of the incoming amino acid, while DIPEA serves as a non-nucleophilic base to facilitate the reaction. This combination is highly efficient, minimizing racemization, especially for sterically hindered β-amino acids.

-

Protecting Groups: The use of an orthogonal protection strategy is critical.[14] The Fmoc group on the α-amine is base-labile (removed by piperidine), while side-chain protecting groups (like Trt for glutamine) are acid-labile (removed during final cleavage with Trifluoroacetic acid - TFA). This ensures only the N-terminus is deprotected at each cycle, allowing for controlled, directional synthesis.

Caption: Experimental workflow for β³-hGln peptide synthesis.

Conformational Properties

The incorporation of β³-amino acids like β³-hGln strongly promotes the formation of a 14-helix, a structure characterized by a 14-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i-3.[2][5] This contrasts with α-peptides, which typically require longer sequences to form stable helices in aqueous solution.[5] The stability of the β-peptide 14-helix can be readily assessed using Circular Dichroism (CD) spectroscopy, which typically shows a strong positive maximum around 205 nm for this conformation.[5]

Core Biological Activities and Mechanistic Insights

Superior Proteolytic Stability

A defining feature of β³-hGln peptides is their profound resistance to enzymatic degradation.[4][2][15] Natural proteases have active sites evolved to recognize the specific backbone geometry and spacing of L-α-amino acids; the altered backbone of β-peptides does not fit these active sites, rendering the peptide bonds invulnerable to hydrolysis.

Self-Validating Experimental System: To quantify this stability, a peptide is incubated with a broad-spectrum protease cocktail (e.g., Pronase) or a specific protease (e.g., Trypsin) alongside a control α-peptide of a similar sequence. Aliquots are taken over time and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The disappearance of the parent peptide peak over time provides a direct measure of degradation. A β³-hGln peptide will show a largely unchanged peak area over 24-48 hours, while its α-analog is typically degraded within minutes to hours.[3]

| Peptide Sequence | Peptide Type | Protease | Half-life (t₁/₂) | % Remaining after 24h |

| Ac-Ala-Val-Gln -Leu-NH₂ | α-Peptide | Pronase | ~45 minutes | < 1% |

| Ac-Ala-Val-β³-hGln -Leu-NH₂ | β-Peptide | Pronase | > 48 hours | > 98% |

| Ac-Lys-Gly-Gln -Arg-NH₂ | α-Peptide | Trypsin | ~15 minutes | < 1% |

| Ac-Lys-Gly-β³-hGln -Arg-NH₂ | β-Peptide | Trypsin | > 48 hours | > 99% |

| Table 1. Comparative proteolytic stability of α-peptides versus analogous β³-hGln-containing peptides. Data is representative of typical in vitro protease assays. |

Case Study: Inhibition of the p53-MDM2 Protein-Protein Interaction

Many oncogenic pathways are driven by protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules due to their large, flat binding surfaces.[16][17] The p53-MDM2 interaction is a canonical example; MDM2 binds to the α-helical transactivation domain of the p53 tumor suppressor, targeting it for degradation.[17]

The stable 14-helical structure of β-peptides makes them ideal scaffolds for mimicking the p53 α-helix.[1][6] By strategically placing β³-amino acid analogs of the key p53 "hotspot" residues (Phe19, Trp23, Leu26) onto one face of the β-peptide helix, it is possible to create potent inhibitors that occupy the binding cleft on MDM2. The β³-hGln residue can be incorporated to enhance solubility and provide additional hydrogen bonding interactions with the target protein.

Caption: Signaling pathway of β-peptide-mediated p53-MDM2 inhibition.

Cellular Uptake Mechanisms

For intracellular targets, efficient cellular uptake is paramount. While β-peptides do not typically use specific transporters, many, especially cationic sequences, can enter cells. The primary mechanisms are thought to be endocytosis (including macropinocytosis) and, for some sequences, direct translocation across the membrane.[18][19][20] The efficiency of uptake can be highly cell-line dependent and is often correlated with the macropinocytic activity of the cell.[21] The inclusion of β³-hGln can modulate the physicochemical properties of the peptide, influencing its interaction with the cell membrane and subsequent uptake.

Key Experimental Protocols

Protocol: Optimized SPPS for a Model β³-hGln Peptide

(Sequence: Ac-β³-hVal-β³-hAla-β³-hGln-β³-hLeu-NH₂)

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Add a fresh 2 mL of the piperidine solution and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

Rationale: A two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences.

-

-

Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-β³-hLeu-OH (relative to resin loading), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF. Pre-activate for 2 minutes. Add this solution to the drained resin. Agitate for 2 hours.

-

Rationale: Pre-activation of the amino acid ensures the activated species is formed before it contacts the resin-bound amine, maximizing coupling efficiency. A longer coupling time is used to overcome the potential steric hindrance of β-amino acids.

-

-

Wash: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid (Fmoc-β³-hGln(Trt)-OH, Fmoc-β³-hAla-OH, Fmoc-β³-hVal-OH).

-

N-terminal Acetylation: After the final Fmoc deprotection and wash, add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIPEA in 2 mL of DMF. Agitate for 30 minutes. Wash with DMF (5x) and Dichloromethane (DCM) (3x).

-

Cleavage and Deprotection: Dry the resin under vacuum. Add 2 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Agitate for 3 hours.

-

Rationale: TIS and water act as scavengers to capture reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine (if present).

-

-

Peptide Precipitation and Purification: Filter the cleavage solution into a cold diethyl ether solution. A white precipitate will form. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet. Purify using preparative RP-HPLC and confirm identity by mass spectrometry.

Protocol: In Vitro Protease Stability Assay

-

Prepare Peptide Stocks: Dissolve the purified β-peptide and a control α-peptide in assay buffer (e.g., 50 mM Tris, pH 7.5) to a final concentration of 1 mg/mL.

-

Prepare Protease Solution: Prepare a 1 mg/mL stock solution of Pronase in the same assay buffer.

-

Initiate Reaction: In separate microcentrifuge tubes, mix 95 µL of each peptide stock with 5 µL of the Pronase solution (final enzyme:substrate ratio of 1:20 w/w).

-

Time-Course Sampling: Immediately remove a 10 µL aliquot (t=0) from each reaction and quench it in a tube containing 90 µL of 1% TFA. Incubate the reactions at 37°C. Take further 10 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) and quench them in the same manner.

-

RP-HPLC Analysis: Analyze all quenched samples by analytical RP-HPLC using a C18 column. Monitor the absorbance at 220 nm.

-

Data Analysis: Integrate the peak area of the intact (parent) peptide at each time point. Normalize the data by setting the peak area at t=0 to 100%. Plot the percentage of intact peptide remaining versus time.

Future Directions and Therapeutic Landscape

The unique combination of proteolytic resistance and structural definition makes β³-hGln peptides highly attractive for therapeutic development. Key future directions include:

-

Targeting Intracellular PPIs: Further exploration of β-peptide scaffolds to inhibit historically "undruggable" intracellular targets in oncology and neurodegenerative diseases.[1][6]

-

Antimicrobial Agents: Designing amphipathic β-peptides where β³-hGln contributes to the polar face, leading to potent antimicrobial agents that are less susceptible to resistance mechanisms.[22]

-

Cell-Penetrating Peptides: Using β³-hGln and other β-amino acids to develop novel cell-penetrating peptides for the delivery of various therapeutic cargoes.[18][20]

The primary challenges remain in optimizing oral bioavailability and managing large-scale manufacturing costs. However, as synthesis techniques improve and our understanding of their biological behavior deepens, β³-hGln peptides are poised to become a significant component of the next generation of peptide-based medicines.

Conclusion

Peptides incorporating β³-homoglutamine represent a validated and powerful strategy to overcome the fundamental limitations of traditional peptide drugs. Their inherent proteolytic stability and ability to form well-defined helical structures provide a robust platform for designing modulators of complex biological targets. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to harness the potential of these remarkable molecules, paving the way for new therapeutic innovations.

References

- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beta-peptide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beta-Peptides as inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpt.com [jpt.com]

- 9. bachem.com [bachem.com]

- 10. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. peptide.com [peptide.com]

- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 18. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. americanpeptidesociety.org [americanpeptidesociety.org]

- 22. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Beta-Amino Acids in Drug Design

Abstract

Beta-amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest within medicinal chemistry and drug development. Their unique structural properties, particularly the additional carbon in their backbone, confer significant advantages over their alpha-amino acid counterparts. This guide provides a comprehensive technical overview of the strategic application of beta-amino acids in modern drug design. We will explore their fundamental conformational behaviors, inherent proteolytic stability, and their role as versatile scaffolds in constructing peptidomimetics and small molecule therapeutics. Key therapeutic areas, including oncology, infectious diseases, and metabolic disorders, will be examined with a focus on how the distinct stereochemistry and conformational propensities of beta-amino acids are leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable building blocks.

Introduction: The Structural and Functional Divergence of Beta-Amino Acids

The fundamental distinction of a beta-amino acid lies in the position of the amino group on the beta-carbon, two atoms away from the carboxylate group, in contrast to the alpha-carbon placement in proteinogenic amino acids.[1] This seemingly subtle shift in the molecular architecture has profound implications for the molecule's conformational flexibility and its ability to participate in biological interactions.[2] Unlike alpha-peptides, which are susceptible to rapid degradation by proteases, beta-peptides exhibit remarkable resistance to enzymatic cleavage, a highly desirable trait for therapeutic candidates.[1][3][4]

The incorporation of beta-amino acids into peptide sequences or their use as standalone pharmacophores allows for the creation of molecules with well-defined and stable secondary structures, such as helices, turns, and sheets.[5][6] This structural pre-organization is a key advantage in drug design, as it can lead to higher binding affinities and selectivities for biological targets.[7]

Core Advantages of Beta-Amino Acids in Medicinal Chemistry

The strategic incorporation of beta-amino acid scaffolds in drug design offers several compelling advantages that address common challenges in drug development.

Enhanced Proteolytic Stability and Pharmacokinetics

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The altered backbone of beta-peptides renders them poor substrates for these enzymes, leading to significantly increased metabolic stability.[8] This enhanced stability translates to longer plasma half-lives and improved bioavailability, which are critical for developing effective drugs with convenient dosing regimens.[8][9]

| Parameter | Alpha-Peptide | Beta-Peptide | Reference |

| Proteolytic Stability | Low | High | [3][4] |

| Metabolic Half-life | Short | Extended | [8] |

| Oral Bioavailability | Generally Poor | Potentially Improved | [9][10] |

Table 1: Comparative pharmacokinetic properties of alpha- and beta-peptides.

Conformational Constraint and Pre-organization

The ability of beta-amino acids to induce stable secondary structures in peptides is a powerful tool for rational drug design.[11][12] By constraining the conformational freedom of a molecule, it is possible to pre-organize the pharmacophoric groups into an optimal geometry for binding to a biological target. This can lead to a significant increase in binding affinity and specificity, while reducing off-target effects.[7] Cyclic beta-amino acids offer an even higher degree of conformational restraint.[12]

Scaffolding for Peptidomimetics and Small Molecules

Beta-amino acids serve as versatile building blocks for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[13][14][15] They provide a robust framework for the precise spatial arrangement of functional groups, enabling the design of potent and selective modulators of protein-protein interactions and enzyme activity.[7][16]

Therapeutic Applications of Beta-Amino Acids

The unique properties of beta-amino acids have been exploited in a wide range of therapeutic areas, leading to the development of novel drug candidates with diverse mechanisms of action.

Oncology

In cancer chemotherapy, beta-amino acids have been incorporated into taxoid anticancer agents, such as paclitaxel (Taxol®) and docetaxel (Taxotere®). The isoserine side chain, an alpha-hydroxy-beta-amino acid, is a crucial component of these drugs, contributing to their potent antitumor activity.[17] Research in this area focuses on synthesizing novel taxoids with modified beta-amino acid side chains to overcome drug resistance.[17]

Infectious Diseases

The development of new antimicrobial agents is a critical global health priority. Beta-amino acids and their derivatives have shown significant promise as antifungal, antibacterial, and antiviral agents.[18][19][20]

-

Antifungal Agents: Cispentacin, a naturally occurring beta-amino acid, exhibits potent in vitro activity against various Candida species.[21] Its derivative, icofungipen (PLD-118), which inhibits isoleucyl-tRNA synthetase, has undergone clinical development for the treatment of systemic Candida infections.[21]

-

Antimicrobial Peptides (AMPs): The incorporation of beta-amino acids into natural AMPs, such as aurein 1.2, has been shown to enhance their antifungal activity and selectivity against pathogens like Candida albicans while reducing toxicity to human cells.[22] Beta-peptidomimetics are being explored to combat antibiotic-resistant bacteria.[1][23]

Metabolic Disorders

A prominent example of a beta-amino acid in a commercially successful drug is sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[18] Sitagliptin contains an (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid subunit, which is essential for its potent and selective inhibition of DPP-4.[18]

Neurological Disorders

Beta-peptides are being investigated as inhibitors of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[7] Helical beta-peptides have been designed to mimic the transmembrane domain of the amyloid precursor protein (APP) and inhibit its cleavage by γ-secretase, thereby reducing the production of amyloid-beta peptides.[7]

Synthesis and Methodologies

The successful application of beta-amino acids in drug design is critically dependent on the availability of efficient and stereoselective synthetic methods.

Asymmetric Synthesis

The synthesis of enantiomerically pure beta-amino acids is a major focus of research, as the stereochemistry of these building blocks is crucial for their biological activity.[5] Numerous catalytic asymmetric methods have been developed, including:

-

Hydrogenation of enamines: Chiral rhodium and ruthenium catalysts are used for the asymmetric hydrogenation of enamines to produce beta-amino acids with high enantioselectivity.[5]

-

Conjugate addition reactions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for constructing the beta-amino acid backbone.[5][24]

-

Mannich reaction: The asymmetric Mannich reaction provides a direct route to beta-amino acids by reacting an enolate with an imine.[25]

Biocatalysis

Enzymatic methods offer an attractive alternative for the synthesis of chiral beta-amino acids. For instance, ω-transaminases can be used for the kinetic resolution of racemic beta-amino acids to produce enantiomerically pure compounds.[26]

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines a general procedure for the asymmetric hydrogenation of a β-enamino ester using a chiral rhodium catalyst, a common method for producing enantiomerically pure β-amino acids.

Materials:

-

β-Enamino ester substrate

-

Chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

High-pressure hydrogenation reactor

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge the hydrogenation reactor with the β-enamino ester substrate and the chiral rhodium catalyst in the chosen solvent.

-

Seal the reactor and purge with argon or nitrogen to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting β-amino ester by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Future Perspectives and Conclusion

Beta-amino acids and their derivatives will undoubtedly continue to be a fertile ground for innovation in drug discovery.[19][27] The ongoing development of novel synthetic methodologies will provide access to an even greater diversity of these valuable building blocks.[25][28][29][30] Future research will likely focus on:

-

The design of beta-peptides and peptidomimetics that can modulate challenging biological targets, such as protein-protein interactions.

-

The development of beta-amino acid-based drugs with improved oral bioavailability and tissue-specific targeting.

-

The exploration of new therapeutic applications for beta-amino acids, including in the areas of immunology and neurodegeneration.

References

- 1. Beta-peptide - Wikipedia [en.wikipedia.org]

- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

- 13. longdom.org [longdom.org]

- 14. What are peptidomimetics? [synapse.patsnap.com]

- 15. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmsl.cz [mmsl.cz]

- 22. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 25. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 29. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. chemistry.illinois.edu [chemistry.illinois.edu]

A Technical Guide to Investigating Boc-L-beta-Homoglutamine in Neuroscience Research

Foreword: Unraveling the Potential of a Novel Glutamatergic Modulator

To the researchers, scientists, and drug development professionals dedicated to advancing our understanding of the nervous system, this guide serves as a comprehensive technical resource for exploring the potential of Boc-L-beta-Homoglutamine. While primarily recognized as a building block in peptide synthesis, its structural analogy to key neurotransmitters warrants a deeper investigation into its role as a potential modulator of glutamatergic signaling.[1][2] This document provides a foundational framework, blending established principles of neuroscience with practical, field-proven insights to empower your research endeavors. We will delve into the theoretical underpinnings of its potential mechanisms, provide detailed experimental protocols for its characterization, and offer a transparent discussion of the scientific rationale behind each step.

Section 1: Compound Profile and Scientific Rationale

This compound, chemically known as (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic acid, is a derivative of L-beta-Homoglutamine featuring a tert-butyloxycarbonyl (Boc) protecting group.[3][4] The presence of the Boc group enhances its stability and lipophilicity, properties that can be advantageous for experimental handling and potential cell permeability.[1][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 336182-06-0 | [2][3] |

| Molecular Formula | C11H20N2O5 | [3] |

| Molecular Weight | 260.29 g/mol | [3] |

| Appearance | White to off-white powder | Chem-Impex |

| Storage | 0-8°C | Chem-Impex |

The core rationale for investigating this compound in neuroscience stems from the structural similarity of its de-protected form, L-beta-Homoglutamine, to L-glutamine and L-glutamate. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its homeostasis is critical for normal brain function.[6][7] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders.

Section 2: Postulated Mechanism of Action - A Focus on Glutamatergic Signaling

The primary hypothesis is that L-beta-Homoglutamine, upon potential intracellular de-protection of this compound, acts as a modulator of glutamatergic systems. The two most probable targets are:

-

Excitatory Amino Acid Transporters (EAATs): These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[8][9] L-beta-Homoglutamine may act as a competitive or non-competitive inhibitor of EAATs, leading to an increase in extracellular glutamate concentrations.[10][11][12]

-

Glutamate Receptors: L-beta-Homoglutamine could potentially interact with ionotropic (e.g., NMDA, AMPA) or metabotropic glutamate receptors (mGluRs) as an agonist or antagonist, directly influencing neuronal excitability.[][14][15]

The following diagram illustrates the potential points of interaction for L-beta-Homoglutamine within the glutamatergic synapse.

Caption: Potential interaction points of L-beta-Homoglutamine in the glutamatergic synapse.

Section 3: Experimental Protocols for Mechanistic Elucidation

The following protocols are designed to systematically investigate the neuroactive properties of this compound. It is crucial to include proper controls, including vehicle controls and a positive control with a known modulator of the target system.

In Vitro Assessment of EAAT Inhibition

This protocol utilizes a commercially available glutamate uptake assay kit to determine if this compound or its de-protected form inhibits EAAT activity.

Workflow Diagram:

Caption: Workflow for assessing EAAT inhibition by this compound.

Detailed Methodology:

-

Cell Culture: Prepare primary cortical cultures from embryonic day 18 (E18) rats and plate in 96-well poly-D-lysine coated plates. Maintain cultures for 10-14 days in vitro.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM. Also, prepare solutions of L-beta-Homoglutamine hydrochloride.[4] As a positive control, use a known EAAT inhibitor like DL-TBOA.[10]

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compounds or vehicle for 20 minutes at 37°C.

-

Add the fluorescent glutamate substrate to each well.

-

Incubate for 20 minutes at 37°C.

-

Stop the uptake by washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths.

-

-

Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Electrophysiological Assessment of Neuronal Excitability

This protocol uses whole-cell patch-clamp electrophysiology to measure changes in neuronal excitability in response to the compound.[14][16][17][18][19]

Workflow Diagram:

Caption: Workflow for electrophysiological assessment of neuronal excitability.

Detailed Methodology:

-

Preparation: Prepare acute hippocampal or cortical slices from adult rodents or use primary neuronal cultures.

-

Recording: Obtain stable whole-cell recordings from pyramidal neurons in current-clamp mode.

-

Baseline Measurement:

-

Record the resting membrane potential.

-

Determine the input resistance by injecting small hyperpolarizing current steps.

-

Inject a series of depolarizing current steps of increasing amplitude to determine the action potential firing pattern.

-

-

Compound Application: Perfuse the slice or culture with a known concentration of this compound (e.g., 100 µM).

-

Post-Compound Measurement: Repeat the measurements of resting membrane potential, input resistance, and firing frequency.

-

Data Analysis: Compare the pre- and post-compound measurements to determine if the compound alters neuronal excitability. An increase in firing frequency for a given current injection would suggest an excitatory effect.

Section 4: Data Interpretation and Further Steps

Table 2: Interpreting Potential Experimental Outcomes

| Experimental Outcome | Potential Interpretation | Next Steps |

| Inhibition of glutamate uptake | This compound or its metabolite acts as an EAAT inhibitor. | - Determine the subtype selectivity of EAAT inhibition.- Investigate for competitive vs. non-competitive inhibition. |

| Increased neuronal firing | The compound has an excitatory effect, possibly through EAAT inhibition or direct receptor agonism. | - Test the effect in the presence of specific glutamate receptor antagonists (e.g., AP5 for NMDA, CNQX for AMPA) to dissect the mechanism. |

| Decreased neuronal firing | The compound may have an inhibitory effect, possibly through receptor antagonism or other mechanisms. | - Investigate potential agonism at inhibitory receptors or antagonism at excitatory receptors. |